molecular formula C19H15ClN4OS2 B2942991 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 688337-29-3

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2942991
CAS No.: 688337-29-3
M. Wt: 414.93
InChI Key: OJZCWGXGMBNUKZ-UHFFFAOYSA-N
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Description

This compound features a 1-(4-chlorophenyl)-1H-imidazole core linked via a thioether bridge to an N-(6-methylbenzo[d]thiazol-2-yl)acetamide moiety. Its molecular formula is C₁₉H₁₆ClN₅OS₂, with a molecular weight of 453.95 g/mol. Key structural attributes include:

  • 4-Chlorophenyl substitution on the imidazole ring, contributing to hydrophobic interactions and electronic effects .
  • Thioether linkage, which improves metabolic stability compared to ether or ester analogs .

Synthetic routes typically involve nucleophilic substitution between a thiol-containing imidazole derivative and a chloroacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) . Spectral characterization includes IR peaks for C=O (1653 cm⁻¹), C-Cl (741 cm⁻¹), and C-S (624 cm⁻¹), consistent with related compounds .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS2/c1-12-2-7-15-16(10-12)27-18(22-15)23-17(25)11-26-19-21-8-9-24(19)14-5-3-13(20)4-6-14/h2-10H,11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZCWGXGMBNUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest a variety of possible interactions with biological targets.

Structural Characteristics

The compound features a tetrahydroisoquinoline core that is acetylated at the nitrogen position and substituted with a methoxyphenoxy group. This configuration is believed to enhance its lipophilicity and facilitate interactions with cellular targets.

Property Description
Molecular Formula C₁₈H₁₉N₃O₃
Molecular Weight 325.36 g/mol
CAS Number [Insert CAS Number]
Structural Features Tetrahydroisoquinoline core, methoxyphenoxy substituent

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (Breast Cancer) : IC₅₀ = 11.46 ± 2.45 μM
  • A549 (Lung Cancer) : IC₅₀ = 6.6 ± 0.6 μM
  • HepG2 (Liver Cancer) : IC₅₀ = 0.56 ± 0.01 μM

These values indicate that the compound exhibits potent activity compared to standard chemotherapeutics like Doxorubicin and Etoposide .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like BCL-2.
  • Inhibition of Key Signaling Pathways : It inhibits pathways such as Akt/mTOR and ERK, which are crucial for tumor cell growth and proliferation .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to an increase in cell populations in the S-phase and G2-phase, suggesting a blockade in the cell cycle progression .

Case Studies

Several case studies have been conducted to evaluate the biological activity of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide:

  • Study on HepG2 Cells : This study reported an IC₅₀ of 0.56 µM for HepG2 cells, demonstrating superior activity compared to Etoposide (IC₅₀ = 30.16 µM). The findings suggest that this compound could be a promising candidate for liver cancer therapy .
  • In Vivo Studies : Preliminary in vivo studies have shown that administration of this compound significantly reduces tumor size in xenograft models while exhibiting minimal toxicity towards normal tissues .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
Target Compound C₁₉H₁₆ClN₅OS₂ 453.95 4-Cl-C₆H₄ on imidazole; 6-CH₃-benzothiazole
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4j) C₁₈H₁₄ClN₇O₂S₃ 491.01 4-Cl-C₆H₄-urea on thiadiazole; benzothiazole core
2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide C₂₁H₁₇ClN₄OS₂ 441.00 p-Tolyl on imidazole; thiazole-2-yl
N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide (6a–b) Variable (e.g., C₁₃H₁₃N₅O₂S) ~315.34 Alkoxy group on benzothiazole; imidazole linkage
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide (15) C₂₂H₁₆ClN₃O₂S 422.90 Benzoyl on benzimidazole; 4-Cl-C₆H₄ on acetamide

Key Observations :

  • Substituent Effects : The target compound’s 6-methylbenzothiazole group enhances lipophilicity compared to thiazole-2-yl (as in ) or alkoxybenzothiazole derivatives (e.g., 6a–b) .
  • Molecular Weight : The target compound’s higher molecular weight (453.95 vs. 315.34–491.01) reflects its balanced size for membrane permeability and target engagement .

Key Observations :

  • Catalyst Efficiency : K₂CO₃ in polar aprotic solvents (DMF, CH₃CN) is universally effective for S-alkylation or N-alkylation .
  • Yield Trends : Ureido-thiadiazole derivatives exhibit higher yields (75–82%) due to stable intermediates, whereas azole substitutions (e.g., imidazole ) require longer reaction times.

SAR Trends :

  • Electron-Withdrawing Groups : 4-Chlorophenyl on imidazole (target compound) enhances metabolic stability and target affinity compared to electron-donating groups (e.g., 4-methoxyphenyl in ).
  • Heterocycle Rigidity : The benzo[d]thiazole core improves planarity and π-stacking vs. flexible piperazine derivatives .

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